Tert-butyl 3-((piperidin-4-yloxy)methyl)azetidine-1-carboxylate
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Overview
Description
Tert-butyl 3-((piperidin-4-yloxy)methyl)azetidine-1-carboxylate is a chemical compound with the molecular formula C13H25N2O3. It is known for its applications in various fields of scientific research, particularly in chemistry and biology. The compound is characterized by its unique structure, which includes an azetidine ring and a piperidine moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 3-((piperidin-4-yloxy)methyl)azetidine-1-carboxylate typically involves the reaction of tert-butyl 3-(hydroxymethyl)azetidine-1-carboxylate with piperidine under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydride or potassium carbonate, and an appropriate solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction mixture is stirred at room temperature or slightly elevated temperatures until the desired product is formed .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The product is then purified using techniques such as recrystallization or chromatography to obtain the final compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 3-((piperidin-4-yloxy)methyl)azetidine-1-carboxylate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the piperidine moiety can be replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Various amines, alcohols, and thiols.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield carboxylic acids or ketones, while reduction reactions may produce alcohols or amines .
Scientific Research Applications
Tert-butyl 3-((piperidin-4-yloxy)methyl)azetidine-1-carboxylate has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and pharmaceuticals.
Biology: The compound is used in the study of biological processes and as a tool in biochemical assays.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of tert-butyl 3-((piperidin-4-yloxy)methyl)azetidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to tert-butyl 3-((piperidin-4-yloxy)methyl)azetidine-1-carboxylate include:
- Tert-butyl 3-(piperidin-4-yl)azetidine-1-carboxylate
- Tert-butyl 3-(piperazin-1-yl)azetidine-1-carboxylate
- Tert-butyl 3-(hydroxymethyl)azetidine-1-carboxylate
Uniqueness
The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and biological properties. The presence of both the azetidine ring and the piperidine moiety allows for versatile reactivity and a wide range of applications in scientific research .
Biological Activity
Tert-butyl 3-((piperidin-4-yloxy)methyl)azetidine-1-carboxylate (CAS No. 926906-42-5) is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the compound's synthesis, biological properties, and therapeutic potentials, supported by data tables and relevant case studies.
- Molecular Formula : C₁₃H₂₄N₂O₃
- Molecular Weight : 256.34 g/mol
- Storage Conditions : Recommended to be stored in a dark place at 2-8°C to maintain stability and efficacy .
Synthesis
The synthesis of this compound typically involves the reaction of piperidin derivatives with azetidine carboxylic acid derivatives. The process can vary based on the substituents used, but common methods include:
- Nucleophilic Substitution : Utilizing piperidine as a nucleophile to attack azetidine derivatives.
- Esterification : Formation of the ester bond between tert-butyl and the carboxylic acid moiety.
Anticancer Properties
Recent studies have indicated that compounds similar to this compound exhibit significant anticancer activity. For instance, derivatives showed potent inhibitory effects on various cancer cell lines, including:
- MDA-MB-231 (Triple-Negative Breast Cancer) : Demonstrated an IC₅₀ value of approximately 0.126 µM, indicating strong antiproliferative effects .
- MCF-7 (Breast Cancer) : Exhibited selective toxicity with a selectivity index favoring cancer cells over normal cells .
The proposed mechanisms through which this compound exerts its biological effects include:
- Inhibition of Cell Proliferation : By inducing apoptosis in cancer cells and arresting the cell cycle at the G2/M phase.
- Targeting Specific Receptors : Compounds with similar structures have shown affinity for histamine H₃ receptors, suggesting potential roles in modulating neurotransmitter systems and possibly reducing tumor growth through neurochemical pathways .
Data Table: Biological Activity Summary
Activity Type | Cell Line/Model | IC₅₀ (µM) | Mechanism of Action |
---|---|---|---|
Antiproliferative | MDA-MB-231 | 0.126 | Induces apoptosis, cell cycle arrest |
Antiproliferative | MCF-7 | 0.87 | Selective toxicity against cancer cells |
Histamine Receptor Affinity | Human H₃R | 16.0 - 120 | Modulates neurotransmitter systems |
Case Studies
- Study on Histamine H₃ Receptor Ligands : A study synthesized various derivatives that exhibited high affinity for human histamine H₃ receptors, demonstrating anticonvulsant activity in animal models . The findings suggest that modifications to the piperidine structure can enhance biological activity.
- Anticancer Efficacy Assessment : In vivo studies involving BALB/c nude mice inoculated with MDA-MB-231 cells showed that treatment with related compounds significantly inhibited lung metastasis compared to controls . This underscores the potential therapeutic application of such compounds in managing metastatic breast cancer.
Properties
Molecular Formula |
C14H26N2O3 |
---|---|
Molecular Weight |
270.37 g/mol |
IUPAC Name |
tert-butyl 3-(piperidin-4-yloxymethyl)azetidine-1-carboxylate |
InChI |
InChI=1S/C14H26N2O3/c1-14(2,3)19-13(17)16-8-11(9-16)10-18-12-4-6-15-7-5-12/h11-12,15H,4-10H2,1-3H3 |
InChI Key |
WWJNZHOEBJKXQK-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(C1)COC2CCNCC2 |
Origin of Product |
United States |
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